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Introduction
H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a well-characterized, cell-

permeable protein kinase inhibitor.[1] As a broad-spectrum inhibitor, it has been instrumental in

dissecting a multitude of signal transduction pathways by targeting the ATP-binding site of

several key serine/threonine kinases.[2] This technical guide provides an in-depth overview of

H-7's mechanism of action, its role in various signaling cascades, a compilation of its inhibitory

activities, and detailed experimental protocols for its application in research.

Core Mechanism of Action
H-7 is an isoquinolinesulfonamide derivative that acts as a competitive inhibitor of ATP at the

catalytic domain of protein kinases.[2] Its primary targets include Protein Kinase C (PKC),

cAMP-dependent Protein Kinase (PKA), and cGMP-dependent Protein Kinase (PKG).[3][4] It

also exhibits inhibitory activity against Myosin Light Chain Kinase (MLCK), albeit at higher

concentrations.[5] By inhibiting these kinases, H-7 effectively blocks the phosphorylation of

their downstream substrates, thereby modulating a wide array of cellular processes.

A notable and distinct mechanism of H-7 is its ability to inhibit the phosphorylation of the C-

terminal domain (CTD) of RNA polymerase II.[6] This action is independent of its effects on

PKC and occurs downstream of Mitogen-Activated Protein Kinase (MAPK), suggesting a direct

or indirect role in regulating transcriptional elongation.[6]
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Quantitative Data: Inhibitory Profile of H-7
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory

concentrations (IC50) of H-7 against its primary kinase targets. This data provides a

quantitative basis for designing experiments and interpreting results.

Target Kinase Inhibitory Constant (Ki) IC50

Protein Kinase C (PKC) 6.0 µM 6.0 µM[5]

cAMP-dependent Protein

Kinase (PKA)
3.0 µM 3.0 µM[5]

cGMP-dependent Protein

Kinase (PKG)
- 5.8 µM[5]

Myosin Light Chain Kinase

(MLCK)
- 97.0 µM[5]

Role in Key Signal Transduction Pathways
H-7's broad-spectrum activity allows it to intersect with multiple critical signaling pathways.

Protein Kinase C (PKC) Pathway
The PKC family of kinases are central regulators of cellular proliferation, differentiation,

apoptosis, and immune responses. H-7's inhibition of PKC has been shown to block tumor cell

invasion and metastasis by suppressing the ERK1/2 signaling pathway, which in turn

downregulates the expression and activity of matrix metalloproteinases (MMPs).[3]
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H-7 inhibits the PKC signaling cascade.

cAMP-dependent Protein Kinase (PKA) Pathway
The PKA pathway is a primary signaling route for many hormones and neurotransmitters,

regulating metabolism, gene expression, and cell growth. H-7's inhibition of PKA can impact

these processes. For instance, in T-cell activation, while H-7 inhibits proliferation, it does not

affect IL-2 production, suggesting a dissection of signaling pathways downstream of PKA.
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H-7 blocks the PKA signaling pathway.

Myosin Light Chain Kinase (MLCK) and the Rho/ROCK
Pathway
H-7's inhibition of MLCK affects smooth muscle contraction and cell motility.[5][7] This occurs

through the prevention of myosin light chain phosphorylation, a critical step for actomyosin

contraction. This mechanism is particularly relevant in studies of vascular smooth muscle

relaxation and cancer cell migration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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